molecular formula C11H23ClN2O3 B7971447 1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate

1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate

Cat. No.: B7971447
M. Wt: 266.76 g/mol
InChI Key: LACSMVFDSUSFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C11H23ClN2O3. It is a derivative of bipiperidine, featuring a carboxylic acid group and a hydrochloride salt, along with water of hydration. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate can be synthesized through several synthetic routes. One common method involves the reaction of bipiperidine with a carboxylic acid derivative under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. The process involves the use of reactors and purification techniques to obtain the final product with high efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of substituted bipiperidines.

Scientific Research Applications

1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate is used in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In studies related to enzyme inhibition and receptor binding.

  • Medicine: As a potential therapeutic agent in drug discovery and development.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate can be compared with other similar compounds, such as:

  • Bipiperidine: A related compound without the carboxylic acid group.

  • Piperidine derivatives: Other derivatives of piperidine with different functional groups.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological activities.

Properties

IUPAC Name

1-piperidin-4-ylpiperidine-4-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH.H2O/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h9-10,12H,1-8H2,(H,14,15);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACSMVFDSUSFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)C(=O)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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